6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Description
Properties
Molecular Formula |
C15H12ClFN4O2 |
|---|---|
Molecular Weight |
334.73 g/mol |
IUPAC Name |
6-amino-4-(2-chloro-6-fluorophenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H12ClFN4O2/c1-22-6-10-13-11(12-8(16)3-2-4-9(12)17)7(5-18)14(19)23-15(13)21-20-10/h2-4,11H,6,19H2,1H3,(H,20,21) |
InChI Key |
OWFZDMNTXFSBGZ-UHFFFAOYSA-N |
SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)F |
Canonical SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Biological Activity
6-Amino-4-(2-chloro-6-fluorophenyl)-3-(methoxymethyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple functional groups, position it as a candidate for various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C20H13ClFN4O
- Molecular Weight : 415.2 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, antiviral, and anticancer agent. The following sections detail specific biological activities and relevant case studies.
Anticancer Activity
Research indicates that derivatives of pyrano[2,3-c]pyrazoles exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Case Study : A study demonstrated that compounds similar to this compound showed enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties:
- Mechanism of Action : It may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways within microbial cells.
- Case Study : Similar pyrazole derivatives have exhibited effective antibacterial activity against various pathogens in vitro, indicating that this compound could share similar properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Chloro and Fluoro Substituents : The presence of halogen atoms (chlorine and fluorine) on the phenyl ring enhances binding affinity to biological targets.
- Amino Group : The amino group is pivotal for interaction with specific enzymes or receptors, potentially modulating their activity.
- Methoxymethyl Group : This group may influence solubility and bioavailability, impacting overall efficacy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
Position 4 Aryl Groups: Electron-withdrawing substituents (e.g., Cl, F, Br) are common, enhancing stability and reactivity. Bulkier groups (e.g., 3-bromophenyl in 3f ) may reduce solubility compared to smaller substituents.
Position 3 Substituents :
- The methoxymethyl group in the target compound is distinct from methyl (3e–3k ), ethyl (C₁₅H₁₂Cl₂N₄O ), or tert-butyl (C₁₅H₁₂Cl₂N₄O ) groups. Methoxymethyl may improve solubility due to its ether oxygen, unlike hydrophobic tert-butyl .
Spectral and Analytical Data :
Preparation Methods
Base-Catalyzed Cyclocondensation
The pyrano[2,3-c]pyrazole scaffold is frequently synthesized via MCRs involving arylidene malononitrile derivatives and substituted pyrazolones. For the target compound, the reaction begins with the condensation of 2-chloro-6-fluorobenzaldehyde with malononitrile to form the arylidene malononitrile intermediate. This intermediate undergoes Michael addition with 3-methoxymethyl-5-pyrazolone, followed by intramolecular cyclization to yield the fused pyrano[2,3-c]pyrazole core.
Reaction Conditions:
Mechanistic Insights:
-
Michael Addition: The enolic form of 3-methoxymethyl-5-pyrazolone attacks the β-carbon of arylidene malononitrile, forming a covalent adduct.
-
Cyclization: Intramolecular nucleophilic attack by the pyrazole nitrogen generates the pyran ring.
-
Aromatization: Elimination of water stabilizes the conjugated system, yielding the final product.
Catalytic Methods for Enhanced Efficiency
DABCO-Catalyzed Three-Component Reactions
DABCO (1,4-diazabicyclo[2.2.2]octane) serves as an efficient organocatalyst for constructing the pyrano[2,3-c]pyrazole skeleton. In this approach, 2-chloro-6-fluorobenzaldehyde, malononitrile, and 3-methoxymethyl-5-pyrazolone react in ethanol under reflux.
Optimized Protocol:
Advantages:
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, aligning with green chemistry principles. A mixture of 2-chloro-6-fluorobenzaldehyde, malononitrile, 3-methoxymethyl-5-pyrazolone, and a catalytic amount of NaOH is ground at 30 Hz for 45 minutes.
Key Metrics:
Comparative Analysis of Synthetic Routes
Trade-offs:
-
WEB Method: Superior sustainability but requires specialized biomass extracts.
-
Mechanochemical: Energy-efficient but limited to small-scale synthesis.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the preparation of this compound?
- Methodological Answer : Synthesis of pyrano[2,3-c]pyrazole derivatives typically involves multi-step condensation reactions. For example, sodium methoxide in methanol or aqueous NaOH/acetone systems are used to form pyrazole rings and introduce substituents via nucleophilic substitution . Key intermediates, such as 2-chloro-6-fluorophenyl groups, may require halogenation under controlled conditions. Purification often involves column chromatography, as demonstrated in morpholine-containing analogs .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like nitrile (C≡N) stretches (~2200 cm⁻¹) and methoxymethyl (C-O) vibrations (~1100 cm⁻¹).
- 1H/13C-NMR : Confirms substituent positions and stereochemistry. For instance, aromatic protons from the 2-chloro-6-fluorophenyl group appear as distinct splitting patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns for structural confirmation.
Advanced Research Questions
Q. How do steric/electronic effects of the 2-chloro-6-fluorophenyl group influence reactivity in further functionalization?
- Methodological Answer : The electron-withdrawing Cl and F substituents create an electron-deficient aromatic ring, directing electrophilic substitutions to meta/para positions. Steric hindrance may necessitate milder reagents (e.g., Pd-catalyzed couplings) or microwave-assisted synthesis to enhance regioselectivity. Computational studies (DFT) can predict reactive sites, as shown in morpholine-based syntheses .
Q. What computational approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock or Schrödinger simulate binding affinities with target proteins (e.g., kinase enzymes). Pyrazole-carbonitrile analogs have shown pesticidal activity, suggesting potential targets .
- QSAR Modeling : Correlates substituent properties (Hammett constants, logP) with bioactivity data from analogs. For example, methoxymethyl groups may enhance solubility, impacting pharmacokinetics .
Q. How to resolve contradictions in reported synthetic yields for similar compounds?
- Methodological Answer : Discrepancies often arise from:
- Reaction Conditions : Temperature control (e.g., 0°C for condensation vs. room temperature for cyclization) .
- Catalyst Purity : Trace impurities in sodium methoxide or morpholine derivatives can reduce yields. Use of freshly distilled solvents or inert atmospheres (N2/Ar) improves reproducibility .
- Work-Up Procedures : Adjusting pH during extraction or using alternative chromatography matrices (e.g., silica vs. alumina) enhances isolation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
